molecular formula C19H19N3O3S B2943768 (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 865659-98-9

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2943768
CAS No.: 865659-98-9
M. Wt: 369.44
InChI Key: PUXZETLAFLZIHO-GDNBJRDFSA-N
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Description

(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a synthetic heterocyclic compound featuring a fused chromenone core and an imidazolidinone ring system. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability and biological interactions. The piperidinylmethyl substituent at position 3 enhances solubility and modulates receptor-binding affinity, while the 4-oxo-4H-chromen-3-yl moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17-13(11-25-16-7-3-2-6-14(16)17)10-15-18(24)22(19(26)20-15)12-21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,20,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXZETLAFLZIHO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and piperidinyl intermediates, followed by their condensation with an imidazolidinone derivative under controlled conditions. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Enone (α,β-Unsaturated Ketone) Reactivity

The chromen-4-one moiety contains an enone system, a conjugated dienone structure enabling nucleophilic and electrophilic reactions. Key reactions include:

Reaction TypeMechanismExample/Conditions
1,4-Conjugate Addition Nucleophiles attack the β-carbon of the enone due to hyperconjugation stabilization .Michael addition with amines, thiols, or organocuprates.
Cycloaddition Participation in [4+2] Diels-Alder reactions with dienes.Electron-deficient dienophiles under thermal or Lewis acid-catalyzed conditions.
Electrophilic Attack Protonation at the α-carbon under acidic conditions, followed by hydration or epoxidation.Acid-catalyzed hydration yielding diols or epoxides .

Research Insight : Enones are stabilized by resonance between C=O and C=C bonds, directing reactivity toward the β-position. For example, protonation of the alkene under acidic conditions could lead to hydration or nucleophilic attack .

Thione (2-Sulfanylidene) Reactivity

The 2-sulfanylideneimidazolidin-4-one group introduces sulfur-based reactivity:

Reaction TypeMechanismExample/Conditions
Alkylation Thione sulfur acts as a nucleophile, reacting with alkyl halides or epoxides.Formation of S-alkyl derivatives under basic conditions.
Oxidation Oxidation to disulfides or sulfoxides using mild oxidizing agents (e.g., H₂O₂, I₂).Disulfide formation in the presence of iodine .
Nucleophilic Substitution Replacement of the thione group by amines or alcohols under acidic/basic conditions.Reaction with hydroxylamine to form hydrazine derivatives.

Experimental Limitation : Direct studies on this compound are scarce, but analogous thiazolidinones undergo alkylation at sulfur .

Piperidinylmethyl Substituent Reactivity

The 3-[(piperidin-1-yl)methyl] group contributes tertiary amine functionality:

Reaction TypeMechanismExample/Conditions
Salt Formation Protonation by acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts.Salt formation for improved bioavailability in drug design .
Alkylation/Quaternization Reaction with alkyl halides to form quaternary ammonium salts.Quaternization with methyl iodide enhances solubility.
Coordination Chemistry Complexation with metal ions (e.g., Cu²⁺, Fe³⁺) via lone pairs on nitrogen.Potential applications in catalysis or metallodrugs.

Biological Relevance : Piperidine derivatives are common in medicinal chemistry due to their pharmacokinetic properties, suggesting possible bioactivity modulation via salt formation .

Synthetic Modifications & Stability

  • Hydrolysis : The imidazolidinone ring may hydrolyze under strongly acidic or basic conditions, yielding urea derivatives.

  • Photochemical Reactions : The chromen-4-one moiety is prone to photoisomerization or dimerization under UV light.

  • Thermal Stability : Decomposition above 200°C is likely, given the presence of multiple conjugated unsaturated bonds.

Scientific Research Applications

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents at Position 3 Substituents at Position 5 Z/E Configuration Key Functional Groups
Target Compound Imidazolidinone Piperidin-1-ylmethyl 4-Oxo-4H-chromen-3-ylmethylene Z Thioxo, Chromenone, Piperidine
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone Phenyl 2-Methylbenzylidene Z Thioxo, Benzylidene
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 4-Methylphenyl 3,4-Dimethoxybenzylidene Z Thioxo, Dimethoxybenzylidene
(5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-phenethyl-2-thioxothiazolidin-4-one Thiazolidinone Phenethyl 1,3-Diphenylpyrazol-4-ylmethylene Z Thioxo, Pyrazole
(2Z,5Z)-5-[(4-Hydroxy-3-isopropylphenyl)methylene]-3-(o-tolyl)-2-propylimino-thiazolidin-4-one Thiazolidinone o-Tolyl 4-Hydroxy-3-isopropylphenylmethylene Z Hydroxy, Isopropyl

Key Observations :

  • The 4-oxo-4H-chromen-3-yl substituent introduces a planar aromatic system absent in benzylidene or pyrazole-substituted analogues, enhancing interactions with hydrophobic enzyme pockets.
  • The piperidinylmethyl group at position 3 contrasts with phenyl or phenethyl groups in analogues, improving solubility and bioavailability .

Key Observations :

  • The target compound’s synthesis likely involves Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and a thioxoimidazolidinone precursor, analogous to methods in .
  • Lower yields in thiazolidinone analogues (e.g., 24% in ) highlight challenges in stereochemical control during condensation steps.
  • The piperidinylmethyl group may complicate purification due to polar interactions, necessitating advanced techniques like prep-HPLC.

Biological Activity

The compound (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the condensation of thiazolidinone derivatives with chromene derivatives, often utilizing reagents like thiourea and chloroethylacetate in the presence of catalysts such as zinc chloride. The structural elucidation is achieved through spectroscopic techniques including IR, NMR, and elemental analysis, confirming the formation of the desired product with significant yields .

1. Anti-inflammatory Activity

Numerous studies have evaluated the anti-inflammatory properties of this compound and its derivatives. For instance, a study demonstrated that various thiazolidinone derivatives exhibited considerable anti-inflammatory activity in vitro, with specific compounds showing promising results compared to standard anti-inflammatory drugs such as Diclofenac Sodium. The percentage inhibition observed was significant, indicating a potential therapeutic application in inflammatory conditions .

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Compounds derived from this structure have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

3. Anticancer Properties

Research indicates that certain derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting its role as a lead compound in cancer therapy development .

Case Studies

Several case studies highlight the biological activities of related compounds:

Study ReferenceCompoundActivityFindings
Thiazolidinone derivativesAnti-inflammatorySignificant inhibition compared to Diclofenac Sodium
Chromene derivativesAntibacterialEffective against Gram-positive and Gram-negative bacteria
Various thiazolidinonesAnticancerInduced apoptosis in cancer cell lines

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features which allow for interaction with biological targets. The presence of the chromene moiety is particularly significant for its pharmacological profile, enhancing lipophilicity and facilitating cellular uptake.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic
The synthesis can be optimized by adjusting reaction time, temperature, and solvent systems. For example, refluxing in a mixture of DMF and acetic acid (1:2 v/v) for 2–3 hours, followed by recrystallization using DMF-ethanol, has been shown to enhance purity . Catalytic amounts of sodium acetate (0.02 mol per 0.01 mol substrate) improve cyclization efficiency in thiazolidinone derivatives .

Advanced
Multi-component reactions (MCRs) can streamline synthesis. A pseudo-four-component approach using DMSO-d6 as a solvent under controlled heating (80–100°C) may reduce side reactions and improve regioselectivity . Design of Experiments (DoE) methodologies, such as factorial design, can systematically optimize variables like reactant stoichiometry and reflux duration .

What advanced techniques confirm the stereochemistry and crystal structure of this compound?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SC-XRD resolved the Z-configuration of the chromenylidene moiety in related compounds, with C–H···O hydrogen bonds stabilizing the crystal lattice .

Advanced
Density Functional Theory (DFT) calculations paired with experimental NMR (¹H/¹³C) and IR data validate electronic and geometric properties. For instance, comparing computed vs. experimental NMR shifts (δ 7.2–8.5 ppm for aromatic protons) ensures stereochemical accuracy . Polarized light microscopy can assess crystallinity and polymorphic forms .

What in vitro assays evaluate the enzyme inhibitory activity of this compound?

Basic
Standard assays include:

  • Kinase inhibition : ATPase/GTPase activity measured via malachite green phosphate detection.
  • Protease inhibition : Fluorescence resonance energy transfer (FRET)-based substrates (e.g., Dabcyl-Edans pairs) .

Advanced
Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) to targets like cyclin-dependent kinases. Microscale thermophoresis (MST) is suitable for low solubility compounds, requiring only nanomolar concentrations .

How can discrepancies in pharmacological data between studies be addressed?

Basic
Standardize assay protocols (e.g., IC50 determination using identical buffer pH and temperature). Cross-validate results with orthogonal methods (e.g., SPR vs. enzyme-linked immunosorbent assay) .

Advanced
Meta-analysis of raw datasets using tools like PRISMA can identify confounding variables (e.g., solvent effects in DMSO stock solutions). Reproducibility studies under controlled flow chemistry conditions minimize batch-to-batch variability .

How does modifying the piperidinyl or chromenyl groups affect bioactivity?

Basic
Replacing the piperidinyl group with morpholine reduces steric hindrance, enhancing solubility but decreasing target affinity. Introducing electron-withdrawing groups (e.g., nitro) on the chromenyl ring improves oxidative stability .

Advanced
Quantitative Structure-Activity Relationship (QSAR) models using CoMFA/CoMSIA analyze substituent effects. For example, logP values >3.0 correlate with improved blood-brain barrier penetration in chromenyl derivatives .

What formulation strategies enhance aqueous solubility?

Basic
Co-solvent systems (e.g., PEG-400:water 1:1) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10% w/v) improve solubility .

Advanced
Nanoemulsions (50–200 nm particle size) using Tween 80 and Span 80 (HLB 12–14) achieve >90% encapsulation efficiency. Lyophilized formulations with trehalose (5% w/v) enhance long-term stability .

What factors influence compound stability under storage?

Basic
Protect from light (amber glass vials) and moisture (desiccants like silica gel). Store at –20°C in DMSO aliquots to prevent freeze-thaw degradation .

Advanced
Forced degradation studies (40°C/75% RH for 4 weeks) identify degradation pathways. LC-MS/MS detects oxidation products (e.g., sulfoxide formation at m/z +16) .

What computational methods elucidate target interaction mechanisms?

Advanced
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to kinase active sites. Free energy perturbation (FEP) calculations predict ΔG changes for point mutations (e.g., Thr338Ala in CDK2) .

What are critical control points in multi-step synthesis?

Advanced
Monitor intermediates via inline FTIR (e.g., carbonyl stretching at 1680–1720 cm⁻¹). Quench reactive intermediates (e.g., diazomethane derivatives) with acetic acid to prevent decomposition .

How to validate analytical methods for quantification?

Basic
HPLC validation per ICH Q2(R1): linearity (R² >0.995), precision (%RSD <2%), and accuracy (90–110% recovery) .

Advanced
High-resolution MS (HRMS) with isotopic pattern matching (e.g., m/z 456.1234 [M+H]⁺) ensures specificity. Matrix-matched calibration corrects for ion suppression in biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.